REACTION_SMILES
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[CH3:13][O:14][c:15]1[cH:16][cH:17][c:18]([C:19](=[O:20])[Cl:21])[cH:22][cH:23]1.[CH3:2][O:3][C:4](=[O:5])[C:6]1([NH2:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1.[ClH:1]>>[CH3:2][O:3][C:4](=[O:5])[C:6]1([NH:12][C:19]([c:18]2[cH:17][cH:16][c:15]([O:14][CH3:13])[cH:23][cH:22]2)=[O:20])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(N)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)C1(NC(=O)c2ccc(OC)cc2)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |